molecular formula C24H30N2O5S B299212 N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B299212
M. Wt: 458.6 g/mol
InChI Key: XECLYMOVOSKJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a complex molecule with multiple functional groups, making it useful for a range of applications. In

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide has been used in a range of scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, it has been used as a tool for studying protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is not fully understood. However, studies have suggested that it may interact with specific proteins and enzymes in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. Studies have suggested that it may affect cellular signaling pathways, protein-protein interactions, and enzyme activity. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its versatility. It has multiple functional groups, making it useful for a range of applications. However, its complex synthesis method and limited availability may be limitations for some researchers.

Future Directions

There are many future directions for the study of N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide. One potential direction is the development of new therapeutic agents based on this compound. Additionally, further studies could explore its potential as a tool for studying protein-protein interactions and enzyme activity. Finally, advancements in synthesis techniques could lead to increased availability and use of this compound in scientific research.

Synthesis Methods

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide is a complex process that requires multiple steps. The starting materials are commercially available, but the synthesis requires advanced organic chemistry techniques. The synthesis involves the reaction of two key precursors, which are then purified and characterized to obtain the final product.

properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C24H30N2O5S/c1-16-4-9-20(10-5-16)32(28,29)26(19-8-11-22(30-2)23(14-19)31-3)15-24(27)25-21-13-17-6-7-18(21)12-17/h4-5,8-11,14,17-18,21H,6-7,12-13,15H2,1-3H3,(H,25,27)

InChI Key

XECLYMOVOSKJBZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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